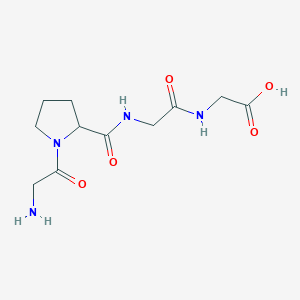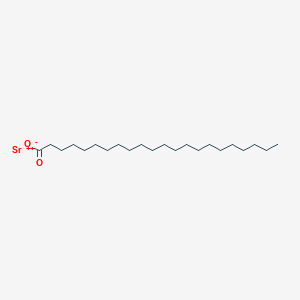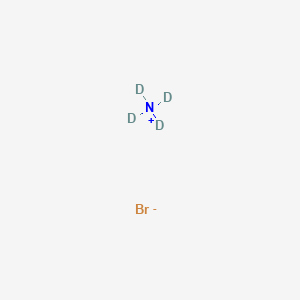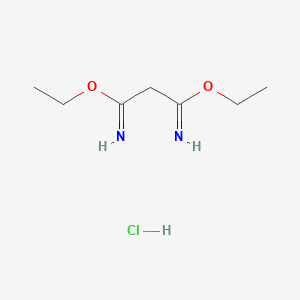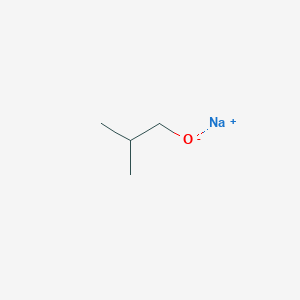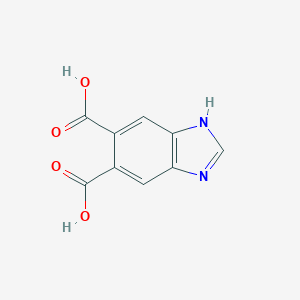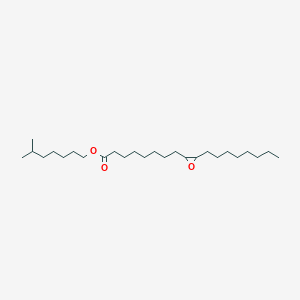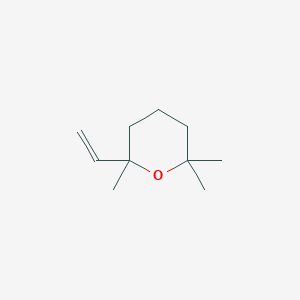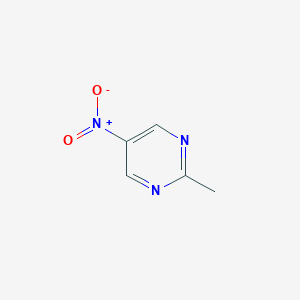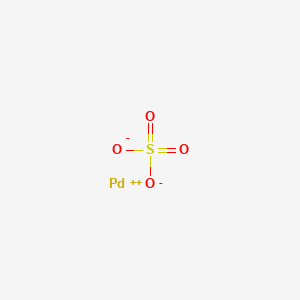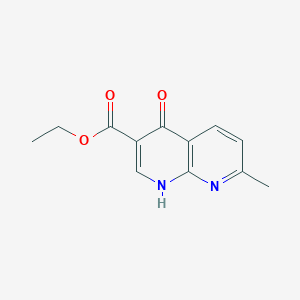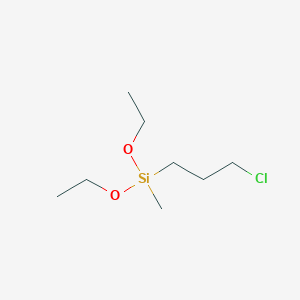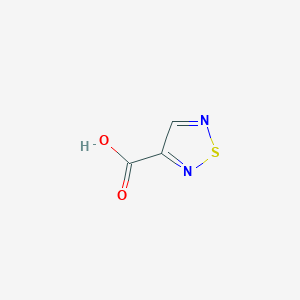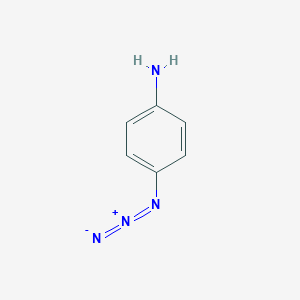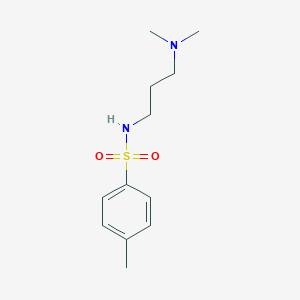
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide
概要
説明
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DMTS is a sulfonamide derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an essential component in many scientific research applications.
作用機序
DMTS acts as a nucleophile and reacts with electrophilic compounds. It can also form hydrogen bonds with other molecules, making it an essential component in many chemical reactions. DMTS is also known for its ability to stabilize proteins and peptides, making it an essential component in the synthesis of these compounds.
生化学的および生理学的効果
DMTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. DMTS has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DMTS is an essential component in many scientific research applications due to its unique chemical properties. Its ability to stabilize proteins and peptides makes it an essential component in the synthesis of these compounds. However, DMTS has some limitations, including its toxicity and potential for skin irritation.
将来の方向性
There are several future directions for research involving DMTS. One area of research is the synthesis of new organic compounds using DMTS as a reagent. Another area of research is the use of DMTS in the synthesis of peptides and proteins. Additionally, there is potential for the use of DMTS in drug discovery, as it has been shown to have anti-inflammatory and analgesic effects. Further research is needed to fully understand the potential applications of DMTS in scientific research.
科学的研究の応用
DMTS has been extensively used in scientific research due to its diverse range of applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. DMTS is also used as a reagent in the synthesis of peptides and proteins.
特性
CAS番号 |
10256-77-6 |
|---|---|
製品名 |
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide |
分子式 |
C12H20N2O2S |
分子量 |
256.37 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
InChIキー |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
その他のCAS番号 |
10256-77-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

